Dehydro N2-Triphenylmethyl Olmesartan
Vue d'ensemble
Description
Applications De Recherche Scientifique
Degradation Product Identification : In a study by Murakami et al. (2008), an unknown degradation product in stressed tablets of olmesartan medoxomil, identified as a dehydrated dimer of olmesartan, was analyzed using HPLC hyphenated techniques. This degradation product, similar to Dehydro N2-Triphenylmethyl Olmesartan, was found to increase in tablets stored under specific conditions, highlighting the importance of stability in pharmaceutical preparations (Murakami et al., 2008).
Formulation and Optimization : Kamran et al. (2016) developed novel vesicular nano-invasomes for the transdermal delivery of olmesartan medoxomil. The study aimed to overcome challenges related to the drug's hydrophobic nature and low bioavailability, which could be pertinent to its degradation products like Dehydro N2-Triphenylmethyl Olmesartan (Kamran et al., 2016).
Related Substances Synthesis : Babu et al. (2010) described the synthesis and characterization of related substances of olmesartan medoxomil, including dehydro olmesartan. This research provides insights into the chemical pathways and impurities that may form during the drug's synthesis, which is crucial for understanding the properties and applications of Dehydro N2-Triphenylmethyl Olmesartan (Babu et al., 2010).
Improved Synthesis Methods : Zi-qi (2012) focused on improving the synthesis method for a key intermediate of olmesartan medoxomil, which may have implications for the formation and understanding of degradation products such as Dehydro N2-Triphenylmethyl Olmesartan (Mu Zi-qi, 2012).
Nanosponge Design for Drug Delivery : Almutairy et al. (2021) developed ethylcellulose nanosponges for delivering olmesartan medoxomil. This research on enhancing solubility and bioavailability could be applicable to its degradation products, providing a potential pathway for improving the delivery and efficacy of Dehydro N2-Triphenylmethyl Olmesartan (Almutairy et al., 2021).
Stability-Indicating Method Development : Jain et al. (2012) discussed the development of a stability-indicating RP-HPLC method for determining olmesartan medoxomil in pharmaceutical dosage forms. This method, crucial for identifying and characterizing degradation products, can be pivotal in understanding the stability and properties of Dehydro N2-Triphenylmethyl Olmesartan (Jain et al., 2012).
Mécanisme D'action
Mode of Action
Olmesartan, and by extension Dehydro N2-Triphenylmethyl Olmesartan, works by selectively binding to the AT1 receptor . This binding prevents the protein angiotensin II from binding and exerting its hypertensive effects . The hypertensive effects of angiotensin II include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium .
Pharmacokinetics
Olmesartan is metabolized in the gastrointestinal tract and excreted via feces and urine . It has a half-life of approximately 13 hours .
Result of Action
The result of Dehydro N2-Triphenylmethyl Olmesartan’s action is a reduction in blood pressure and a decrease in the hypertensive effects of angiotensin II . This includes reduced vasoconstriction, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .
Propriétés
IUPAC Name |
5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H38N6O2/c1-4-16-38-44-39(30(2)3)40(42(50)51)48(38)29-31-25-27-32(28-26-31)36-23-14-15-24-37(36)41-45-47-49(46-41)43(33-17-8-5-9-18-33,34-19-10-6-11-20-34)35-21-12-7-13-22-35/h5-15,17-28H,2,4,16,29H2,1,3H3,(H,50,51) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNYADYTDJJIRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H38N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.